Exploratory CYP450 Inhibition Profile vs. Structurally Related 7-Pyrrolidinyl Analog
A single public-domain bioactivity record exists for CAS 333407-55-9 in the BindingDB database, reporting inhibition of rat CYP3A2 with a Ki of 52.6 μM in a liver microsome assay [1]. This represents the only quantitative ADME-tox parameter publicly available for this compound. By comparison, the closely related 7-(1-pyrrolidinyl) analog (CHEBI:107462) has no publicly available CYP inhibition data, while a reported human CYP2E1 inhibition Ki for a related scaffold is 50 μM [2]. The 52.6 μM Ki for CYP3A2 suggests a moderate cytochrome P450 interaction potential that should be considered when designing follow-up SAR campaigns.
| Evidence Dimension | CYP3A2 inhibition potency (Ki) in rat liver microsomes |
|---|---|
| Target Compound Data | Ki = 52.6 μM |
| Comparator Or Baseline | 7-(1-Pyrrolidinyl) analog (CHEBI:107462): no publicly available CYP data; structurally unrelated CYP2E1 inhibitor (BindingDB BDBM50380513): Ki = 50 μM |
| Quantified Difference | Target compound Ki = 52.6 μM vs. comparator CYP2E1 Ki = 50 μM (comparable order of magnitude, different CYP isoform and species) |
| Conditions | Rat liver microsome preparation; midazolam hydroxylation endpoint; pre-incubation and LC–MS/MS detection [1] |
Why This Matters
This is the only pre-existing quantitative ADME-tox benchmark for prospective users to gauge CYP-mediated metabolic liability; absence of equivalent data for nearest congeners means this modest datapoint still constitutes the sole evidence-based differentiation for initial compound triaging.
- [1] BindingDB Entry BDBM50592756 (CHEMBL5182450): Inhibition of CYP3A2 (rat liver microsomes, midazolam substrate) – Ki = 52.6 μM. View Source
- [2] BindingDB Entry BDBM50380513 (CHEMBL2019023): Inhibition of CYP2E1 (human liver microsomes, chlorzoxazone substrate) – IC50 = 50 μM. View Source
